![molecular formula C18H23NO4 B2802761 2-[(Tert-butoxy)carbonyl]-6-phenyl-2-azaspiro[3.3]heptane-6-carboxylic acid CAS No. 2219408-46-3](/img/structure/B2802761.png)
2-[(Tert-butoxy)carbonyl]-6-phenyl-2-azaspiro[3.3]heptane-6-carboxylic acid
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Overview
Description
“2-[(Tert-butoxy)carbonyl]-6-phenyl-2-azaspiro[3.3]heptane-6-carboxylic acid” is a chemical compound with the CAS Number: 2219408-46-3 . It has a molecular weight of 317.38 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(tert-butoxycarbonyl)-6-phenyl-2-azaspiro[3.3]heptane-6-carboxylic acid . The InChI code is 1S/C18H23NO4/c1-16(2,3)23-15(22)19-11-17(12-19)9-18(10-17,14(20)21)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,20,21) .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature .Scientific Research Applications
Synthesis and Derivatives Development
- Meyers et al. (2009) described scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, an intermediate useful for further selective derivation on the azetidine and cyclobutane rings. This compound offers access to chemical spaces complementary to piperidine ring systems, highlighting its potential in developing novel compounds (Meyers et al., 2009).
- Radchenko et al. (2010) synthesized 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, adding them to the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design. This work emphasizes the compound's utility in developing constrained amino acids (Radchenko et al., 2010).
Chemical Transformations and Properties
- López et al. (2020) reported the enantioselective synthesis of 4-substituted proline scaffolds, converting tert-butyl (S)-4-methyleneprolinate into N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid. This compound is a key element in the industrial synthesis of antiviral ledipasvir, demonstrating its application in medicinal chemistry (López et al., 2020).
- Van der Haas et al. (2017) improved the synthesis of 2-oxa-6-azaspiro[3.3]heptane, often isolated as a sulfonic acid salt, yielding a more stable and soluble product. This advancement allows for broader reaction conditions with this spirobicyclic compound, underscoring its versatility in chemical syntheses (Van der Haas et al., 2017).
Application in Designing Novel Molecules
- Odagiri et al. (2013) synthesized novel quinolines featuring a 7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl group, exhibiting potent antibacterial activity against respiratory pathogens. This research illustrates the compound's potential in developing new antibacterial drugs (Odagiri et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-6-phenyl-2-azaspiro[3.3]heptane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-16(2,3)23-15(22)19-11-17(12-19)9-18(10-17,14(20)21)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPQGTAXSDHJKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)(C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butoxycarbonyl)-6-phenyl-2-azaspiro[3.3]heptane-6-carboxylic acid |
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